

How to dissolve and prepare YM-08 for experiments

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Compound of Interest

Compound Name: YM-08

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Application Notes and Protocols for YM-08

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **YM-08**, a cell-permeable activator of Heat Shock Protein 70 (HSP70).

Product Information

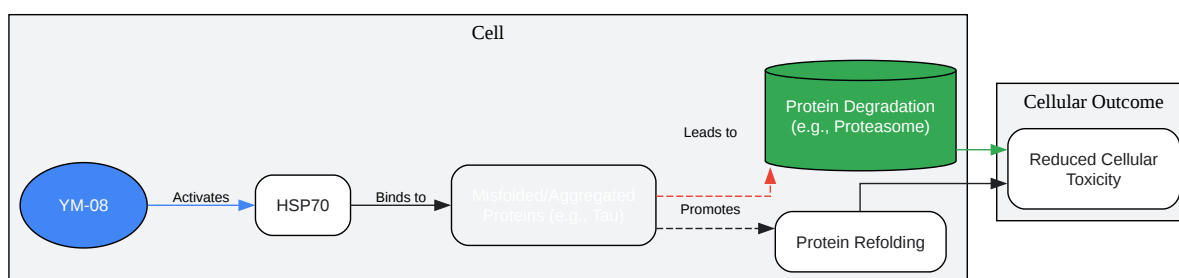
Property	Value	Reference
Synonyms	HSP70 Activator II, (2Z, 5E)-3-Ethyl-5-(3-methyl-1, 3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1, 3-thiazolidin-4-one	[1][2]
Molecular Formula	C ₁₉ H ₁₇ N ₃ OS ₂	[2]
Molecular Weight	367.49 g/mol	[2]
Appearance	Orange solid	[2][3]
Purity	≥99% by HPLC	[2][3]

Solubility and Storage

Parameter	Details	Reference
Solubility	Soluble in DMSO (up to 50 mg/mL)	[1][2]
Storage of Solid	Store at 2-8°C. Protect from light.	[2]
Stock Solution Storage	Aliquot and freeze at -20°C.	[2]
Stock Solution Stability	Stable for up to 3 months at -20°C.	[2]

Mechanism of Action

YM-08 is a potent, cell-permeable activator of Heat Shock Protein 70 (HSP70). It is a neutral analog of the HSP70 inhibitor MKT-077, but exhibits a significantly higher binding affinity for HSP70, with an IC₅₀ value of 0.61 μ M.[2] Unlike its predecessor, **YM-08** has the crucial advantage of being able to cross the blood-brain barrier.[4] Its mechanism of action involves binding to HSP70, which can lead to the reduction of pathogenic tau protein levels, making it a compound of interest in neurodegenerative disease research.[4]



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Figure 1: Simplified signaling pathway of **YM-08** action.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **YM-08** in DMSO, which can be further diluted for various in vitro experiments.

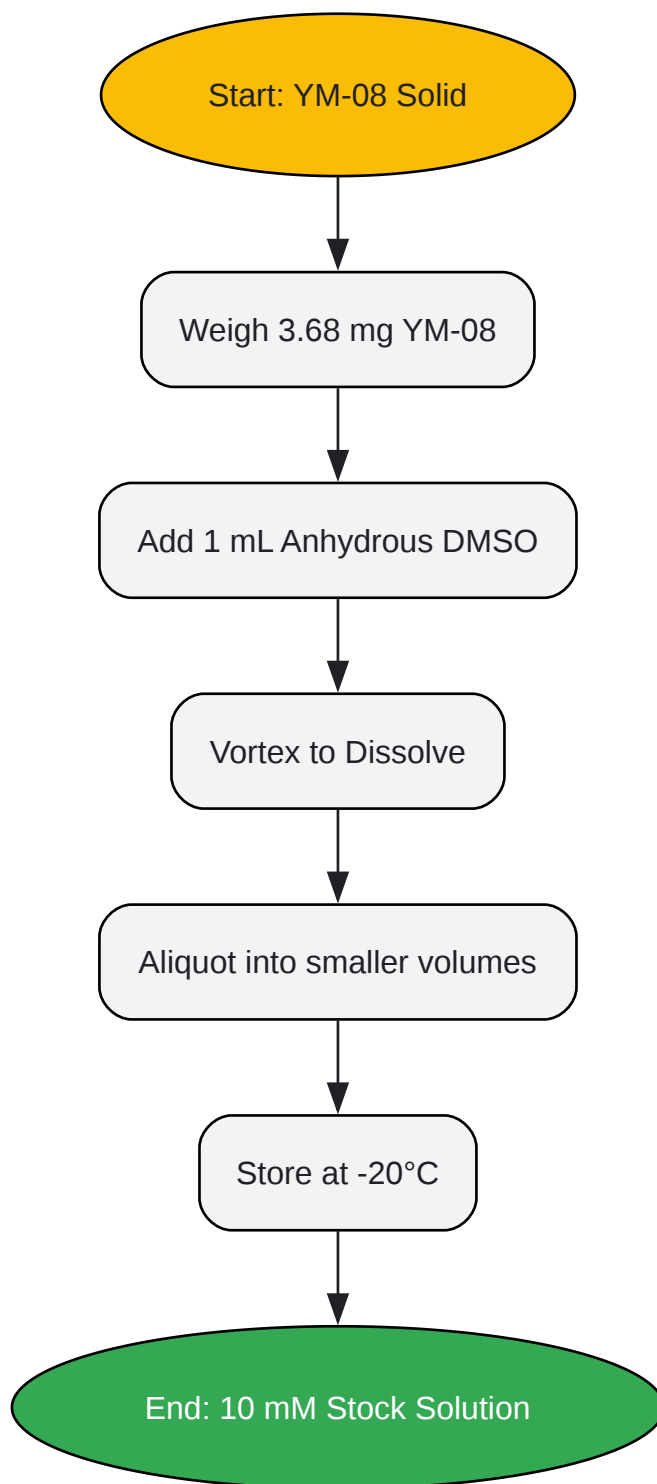
Materials:

- **YM-08** solid
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Calculate the required mass of **YM-08**:
 - Molecular Weight (MW) of **YM-08** = 367.49 g/mol
 - To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
 - $\text{Mass (g)} = \text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{MW (g/mol)}$
 - $\text{Mass (g)} = 0.001 \text{ L} \times 0.010 \text{ mol/L} \times 367.49 \text{ g/mol} = 0.0036749 \text{ g}$
 - $\text{Mass (mg)} = 3.675 \text{ mg}$
- Weigh **YM-08**: Carefully weigh out approximately 3.68 mg of **YM-08** solid and place it into a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **YM-08**.
- Dissolve: Vortex the solution until the **YM-08** is completely dissolved. The solution should be clear and orange.

- Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 μ L) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.^[2] Avoid repeated freeze-thaw cycles.



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Figure 2: Workflow for preparing a 10 mM **YM-08** stock solution.

Preparation of Working Solutions for Cell Culture Experiments

For cell culture experiments, the DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Materials:

- 10 mM **YM-08** stock solution in DMSO
- Pre-warmed complete cell culture medium
- Sterile conical tubes

Procedure:

- Determine Final Concentration: Decide on the final concentration of **YM-08** required for your experiment (e.g., 1 μM , 10 μM , 30 μM).
- Calculate Dilution:
 - For a final concentration of 10 μM in 10 mL of medium:
 - Use the formula: $C_1V_1 = C_2V_2$
 - $(10,000 \mu\text{M}) \times V_1 = (10 \mu\text{M}) \times (10,000 \mu\text{L})$
 - $V_1 = 10 \mu\text{L}$ of 10 mM stock solution.
- Prepare Working Solution:
 - In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.
 - Add 10 μL of the 10 mM **YM-08** stock solution to the medium.

- Mix thoroughly by gentle inversion.
- The final DMSO concentration will be 0.1%.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL) to an equal volume of culture medium (10 mL) without the **YM-08**.
- Treat Cells: Remove the old medium from your cells and replace it with the prepared **YM-08** working solution or the vehicle control.

Preparation for In Vivo Experiments (Mouse Model)

A specific formulation has been reported for intravenous (i.v.) injection in mice to overcome the poor aqueous solubility of **YM-08**.[\[4\]](#)

Formulation:

- 30% Water
- 5% Cremophor
- 5% Ethanol
- 60% Phosphate-Buffered Saline (PBS)

Protocol for a 6.6 mg/kg dose in a 100 µL injection volume: This protocol is adapted from the literature and may require optimization based on the specific mouse strain and experimental design.[\[4\]](#)

- Preparation of the Vehicle:
 - In a sterile tube, mix 50 µL of Cremophor and 50 µL of ethanol.
 - Add 600 µL of PBS and 300 µL of sterile water.
 - Vortex thoroughly to create a homogenous vehicle solution.
- Dissolving **YM-08**:

- For a 25 g mouse, a 6.6 mg/kg dose corresponds to 0.165 mg of **YM-08**.
- To prepare a 1 mL solution containing 1.65 mg of **YM-08** (for multiple injections), weigh 1.65 mg of **YM-08**.
- Add the **YM-08** to the prepared 1 mL of vehicle.
- Vortex or sonicate until the compound is fully dissolved. Gentle warming may aid dissolution.
- Administration:
 - Administer 100 μ L of the final solution per 25 g mouse via intravenous injection.

Summary of Experimental Data

Parameter	YM-08	MKT-077	YM-01	Reference
HSP70 Binding Affinity (IC ₅₀)	0.61 μ M	6.4 μ M	3.2 μ M	[2]
Tau Degradation (p-tau/total tau, 24h, 30 μ M)	42% / 64%	88% / 89%	81% / 80%	[2]
Anti-Cancer Activity (IC ₅₀ , MDA-MB-231, 72h)	8.5 μ M	1.4 μ M	2.0 μ M	[2]
Blood-Brain Barrier Permeability (Mouse)	Detectable	Not Detectable	Not Detectable	[2][4]
Peak Brain Concentration (C _{max} , 6.6 mg/kg i.v.)	4 μ g/g	N/A	N/A	[2]

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